Product packaging for Bindschedler's green leuco base(Cat. No.:CAS No. 637-31-0)

Bindschedler's green leuco base

Cat. No.: B1199075
CAS No.: 637-31-0
M. Wt: 255.36 g/mol
InChI Key: ZPGZNKGKCSYBGK-UHFFFAOYSA-N
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Description

Historical Context and Nomenclature in Dye Chemistry

The nomenclature of Bindschedler's green leuco base is rooted in the history of synthetic dye chemistry. It is the reduced, or "leuco," form of Bindschedler's green. The term "leuco" is derived from the Greek word "leukos," meaning white, and is used to describe the colorless or pale-colored form of a dye. The discovery and development of such dyes were pivotal during the expansion of the chemical industry in the late 19th and early 20th centuries.

Systematically, this compound is known by several names, which can be found in various chemical databases and publications. Its IUPAC name is 1-N-[4-(dimethylamino)phenyl]-4-N,4-N-dimethylbenzene-1,4-diamine. fishersci.ca Other common synonyms include Bis(4-dimethylaminophenyl)amine, Leuco Bindschedler's Green, and N,N,N',N'-Tetramethyldiaminodiphenylamine. chemimpex.comtcichemicals.com The compound is assigned the CAS Registry Number 637-31-0. spectrumchemical.com

Role as a Leuco Dye Precursor and Chromogenic Agent

The primary function of this compound is its role as a precursor to the intensely colored Bindschedler's green dye. This transformation from the colorless leuco form to the colored dye occurs through an oxidation process. This property makes it a valuable chromogenic agent, a substance which undergoes a color change in the presence of a specific chemical species or under certain conditions. chemimpex.com

The conversion to Bindschedler's green involves the removal of two electrons and two protons from the leuco base, leading to the formation of a conjugated system that absorbs light in the visible spectrum, resulting in the characteristic green color. This reversible oxidation-reduction capability is central to its application in various analytical methods where the development of color is used to detect and quantify the presence of an analyte. chemimpex.com

This compound's utility extends to various industries. It serves as a dye precursor in the textile and paper industries, contributing to the vibrant coloration of fabrics and papers. chemimpex.com Its stability and the ease with which it can be applied make it a preferred choice in these dyeing processes. chemimpex.comchemimpex.com Furthermore, it is utilized in the formulation of specialized inks, coatings, and even cosmetics due to its coloring properties. chemimpex.comchemimpex.com

Significance in Analytical Chemistry and Biological Assays

The ability of this compound to produce a distinct color upon oxidation has led to its widespread use as a reagent in analytical chemistry and various biological assays. chemimpex.comchemimpex.com It is employed in colorimetric assays where the intensity of the color produced is proportional to the concentration of the substance being measured. chemimpex.com This makes it a valuable tool for the quantification of a wide range of analytes.

In the realm of analytical chemistry, it is used in method development and validation (AMV) and for quality control (QC) applications. chemwhat.comclearsynth.com Its reliability and the stability of the resulting color contribute to the accuracy of analytical results. chemimpex.com The compound's responsiveness to environmental changes also makes it useful for environmental monitoring. chemimpex.com

A notable application of this compound is in cytotoxicity assays. A study published in Analytical Biochemistry described a colorimetric method for determining cell cytotoxicity using this compound. nih.gov This highlights its utility in toxicological studies and in the screening of potential therapeutic agents. nih.gov The compound is also categorized as a biochemical reagent for proteomics research. scbt.com

Overview of Research Trajectories and Future Directions

Current research involving this compound continues to build upon its established applications while exploring new possibilities. The focus remains on leveraging its chromogenic properties for the development of more sensitive and selective analytical methods. Innovations in materials science may lead to the incorporation of this compound into novel sensor technologies for the detection of various chemical and biological species.

Future research may also delve deeper into modifying the chemical structure of this compound to fine-tune its properties, such as its solubility, stability, and reactivity. This could expand its applicability in different matrices and assay conditions. Furthermore, its use in combination with other analytical techniques could lead to the development of powerful new diagnostic and monitoring tools. As a versatile and reliable chemical, this compound is poised to remain a relevant and valuable compound in the field of chemical and biological analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21N3 B1199075 Bindschedler's green leuco base CAS No. 637-31-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N-[4-(dimethylamino)phenyl]-4-N,4-N-dimethylbenzene-1,4-diamine
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InChI

InChI=1S/C16H21N3/c1-18(2)15-9-5-13(6-10-15)17-14-7-11-16(12-8-14)19(3)4/h5-12,17H,1-4H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZPGZNKGKCSYBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3
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DSSTOX Substance ID

DTXSID2073221
Record name 1,4-Benzenediamine, N'-(4-(dimethylamino)phenyl)-N,N-dimethyl-
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Molecular Weight

255.36 g/mol
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CAS No.

637-31-0
Record name 4,4′-Bis(dimethylamino)diphenylamine
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Record name Bindschedler's green leuco base
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Record name 1,4-Benzenediamine, N'-(4-(dimethylamino)phenyl)-N,N-dimethyl-
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Record name 1-N-[4-(dimethylamino)phenyl]-4-N,4-N-dimethylbenzene-1,4-diamine
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Record name N4-[4-(Dimethylamino)phenyl]-N1,N1-dimethyl-1,4-benzenediamine
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Synthesis and Derivatization Methodologies

Established Synthetic Routes to Bindschedler's Green Leuco Base

Several well-established methods are employed for the synthesis of this compound, each with its own set of advantages and specific applications.

Reduction of Bindschedler's Green Dye to its Leuco Form

The most direct route to obtaining this compound is through the reduction of its oxidized, colored form, Bindschedler's Green dye. This process is analogous to the reduction of other vat dyes, such as indigo, where the insoluble, colored form is converted to a soluble, often colorless, leuco form. google.comresearchgate.net This transformation involves the addition of electrons to the dye molecule, which disrupts the conjugated system responsible for its color.

A variety of reducing agents can be employed for this purpose. While historically, sodium dithionite (B78146) has been a common choice for reducing vat dyes, concerns over its environmental impact due to the generation of sulfite (B76179) and sulfate (B86663) byproducts have led to the exploration of greener alternatives. google.comresearchgate.net These alternatives include monosaccharides like glucose and fructose, as well as sodium borohydride, which are considered more environmentally benign. researchgate.netresearchgate.net The reduction is typically carried out in an alkaline medium, which facilitates the dissolution of the resulting leuco base. google.com

The general reaction can be represented as:

Bindschedler's Green (colored) + Reducing Agent ⇌ this compound (colorless)

The reversible nature of this reaction is a key feature, as the leuco base can be easily oxidized back to the colored dye upon exposure to an oxidizing agent or even atmospheric oxygen. chemimpex.comgoogle.com

Oxidative Coupling Reactions in Synthesis

Oxidative coupling reactions provide another important pathway for the synthesis of this compound and its derivatives. These reactions typically involve the joining of two smaller aromatic amine precursors in the presence of an oxidizing agent.

In certain synthetic variations, intermediates such as the thiosulfonic acid of Bindschedler's Green can play a crucial role. While direct evidence for the specific involvement of a thiosulfonic acid intermediate in the primary synthesis of the leuco base is not extensively detailed in the provided search results, the concept of using sulfur-containing intermediates is a known strategy in dye synthesis. These intermediates can act as protected or activated forms of the final compound, facilitating controlled coupling and subsequent transformations.

The choice of oxidizing agent and catalyst is critical in directing the outcome of oxidative coupling reactions. A wide array of oxidizing agents are available to chemists, ranging from strong oxidants like permanganates and dichromates to milder reagents. sigmaaldrich.com In the context of forming the diphenylamine (B1679370) structure of this compound, the reaction would likely involve the coupling of a p-phenylenediamine (B122844) derivative with another aniline (B41778) derivative.

Catalysts, often based on transition metals like copper, can facilitate these coupling reactions, sometimes under milder conditions. rsc.org For instance, copper(I)-catalyzed oxidative C-N coupling reactions initiated by visible light have been reported for the synthesis of other complex amines, highlighting the potential for developing more sustainable synthetic methods. rsc.org

Condensation Reactions for Leuco Base Formation

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are fundamental in organic synthesis. ebsco.com The formation of the diphenylamine core of this compound can be envisioned through a condensation reaction between an N,N-dimethyl-p-phenylenediamine and a dimethylaniline derivative, though specific conditions and catalysts would be necessary to drive this reaction efficiently. This type of reaction is a cornerstone in the synthesis of many larger organic molecules, including polymers like polyesters and polyamides. ebsco.com

Advanced Synthesis Techniques and Improvements

Research in the synthesis of this compound and related compounds is continuously evolving, with a focus on developing more efficient, environmentally friendly, and cost-effective methods.

Table 1: Comparison of Reducing Agents for Leuco Dye Formation

Reducing Agent Advantages Disadvantages
Sodium Dithionite Effective and widely used google.com Environmentally unfavorable due to sulfite/sulfate byproducts researchgate.net
Monosaccharides (Glucose, Fructose) Green and biodegradable researchgate.net May require higher temperatures and specific pH conditions researchgate.net

Table 2: Key Reaction Types in this compound Synthesis

Reaction Type Description Key Reagents/Conditions
Reduction Conversion of the colored dye to the colorless leuco form. google.com Reducing agents (e.g., sodium dithionite, glucose), alkaline medium. google.comresearchgate.net
Oxidative Coupling Joining of two aromatic amine precursors. Oxidizing agents, potentially transition metal catalysts. sigmaaldrich.comrsc.org

Modern synthetic strategies increasingly focus on the principles of green chemistry. This includes the use of less hazardous reagents, development of catalytic processes to minimize waste, and the use of renewable starting materials where possible. For instance, the investigation into sugar-based reducing agents for vat dyes is a clear move towards more sustainable practices in dye chemistry. researchgate.net Furthermore, the application of photoredox catalysis, which utilizes visible light to drive chemical reactions, offers a promising avenue for future synthetic improvements, potentially leading to milder and more selective methods for constructing the this compound framework. sigmaaldrich.comrsc.org

High-Purity Synthesis Methods

The synthesis of this compound of high purity is essential for its application in sensitive analytical methods and for the production of high-quality dyes. The primary route to this compound involves the oxidative coupling of N,N-dimethylaniline derivatives. A common precursor is N,N-dimethyl-p-phenylenediamine, which can be prepared by the reduction of p-nitro-N,N-dimethylaniline.

A method for preparing a related compound, 4,4′-dinitrodiphenylamine, involves the nitration of N-acetyldiphenylamine, followed by deacetylation. google.comgoogle.com However, this process can lead to non-uniform nitration and necessitates repeated recrystallization from alcohol to achieve separation and purification of the desired product. google.comgoogle.com This underscores the importance of recrystallization as a key final step in obtaining high-purity diarylamine compounds.

While specific industrial protocols are often proprietary, a general laboratory-scale synthesis of this compound can be conceptualized based on the oxidative coupling of N,N-dimethyl-p-phenylenediamine with N,N-dimethylaniline. The reaction is typically carried out in the presence of an oxidizing agent and a catalyst. To achieve high purity, often exceeding 98%, a final purification step is crucial. This is typically achieved through recrystallization from a suitable solvent system, which must be carefully selected to ensure high recovery of the pure product while leaving impurities dissolved.

Table 1: Key Parameters in High-Purity Synthesis of this compound

ParameterDescriptionCommon Approaches
Starting Materials Precursors for the diphenylamine coreN,N-dimethyl-p-phenylenediamine, N,N-dimethylaniline
Reaction Type Core chemical transformationOxidative Coupling
Oxidizing Agents Reagents to facilitate couplingAir, Hydrogen Peroxide, Dichromates
Catalysts Substances to promote the reactionMetal salts, Acid catalysts
Purification Method Technique to remove impuritiesRecrystallization, Column Chromatography
Purity Assessment Analytical method to confirm purityHigh-Performance Liquid Chromatography (HPLC)

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals to minimize environmental impact. For the synthesis of this compound and its precursors, several greener alternatives to traditional methods are being explored.

One promising approach is the use of microwave-assisted synthesis. organic-chemistry.orgnih.govrsc.org Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to purer products with comparable or higher yields compared to conventional heating methods. nih.gov This technique is particularly advantageous for the synthesis of heterocyclic compounds and could be readily adapted for the oxidative coupling step in the production of this compound.

The choice of catalysts and solvents also plays a significant role in the greenness of a synthetic process. The use of solid acid catalysts is an area of active research, as these catalysts are often more easily separated from the reaction mixture and can be recycled, reducing waste. For the synthesis of precursors like N,N-dimethyl-p-phenylenediamine, methods utilizing catalytic systems such as CuO/C with hydrazine (B178648) hydrate (B1144303) in a proton polar solvent are considered greener as they can offer mild reaction conditions and high yields.

Table 2: Green Chemistry Strategies for this compound Synthesis

Green Chemistry PrincipleApplication in SynthesisPotential Benefits
Alternative Energy Sources Microwave-assisted synthesisReduced reaction times, lower energy consumption, improved yields
Benign Solvents Use of water or solvent-free conditionsReduced volatile organic compound (VOC) emissions, simplified workup
Catalysis Use of recyclable solid acid catalysts or efficient metal catalystsReduced waste, lower catalyst loading, improved selectivity
Atom Economy Optimizing reactions to incorporate the maximum number of atoms from reactants into the final productReduced by-products and waste

Synthesis of this compound Derivatives

The versatile structure of this compound allows for a wide range of derivatizations, enabling the fine-tuning of its chemical and physical properties for specific applications.

Modification at Amine Functionalities

The central secondary amine and the two tertiary dimethylamino groups are key sites for chemical modification. The secondary amine can undergo N-alkylation or N-acylation reactions. For instance, reaction with alkyl halides in the presence of a base can introduce various alkyl groups onto the central nitrogen atom. Similarly, acylation with acid chlorides or anhydrides would yield the corresponding N-acyl derivatives. These modifications can significantly alter the electronic properties and steric environment of the molecule.

Aromatic Ring Functionalization

The two phenyl rings of this compound are activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the amino groups. The directing effect of these groups will primarily guide incoming electrophiles to the ortho and para positions relative to the amino substituents. Common EAS reactions such as halogenation (using reagents like N-bromosuccinimide or N-chlorosuccinimide), nitration (with a mixture of nitric and sulfuric acid), and sulfonation can be employed to introduce a variety of functional groups onto the aromatic rings. The precise reaction conditions would need to be carefully controlled to manage the degree and position of substitution.

Synthesis of Photoactivable Derivatives

The development of photoactivable or "caged" compounds, which release an active molecule upon irradiation with light, has garnered significant interest. This compound can be rendered photoactivable by attaching a photolabile protecting group (PPG) to one of its functional groups, typically the central secondary amine.

Commonly used PPGs include the o-nitrobenzyl group and coumarin-based moieties. nih.govnih.govnih.govencyclopedia.pubrsc.org The synthesis of a photoactivable derivative would involve the reaction of this compound with a suitable PPG precursor. For example, an o-nitrobenzyl derivative could be synthesized by reacting the leuco base with an o-nitrobenzyl halide. Upon exposure to UV light, the PPG would cleave, releasing the parent this compound. This allows for precise spatial and temporal control over its release, which is valuable in various research applications.

Mechanistic Investigations of Bindschedler S Green Leuco Base Reactivity

Redox Chemistry and Electron Transfer Mechanisms

The core of Bindschedler's green leuco base's utility lies in its reversible redox behavior. The transformation involves the transfer of electrons, which can be initiated by both chemical and enzymatic means. The study of these electron transfer pathways provides fundamental insights into the molecule's reactivity. These pathways can be complex, sometimes involving alternative routes to ensure the robustness of the electron transfer process. nih.gov

The oxidation of the colorless this compound to the intensely colored Bindschedler's green cation is a key reaction in many analytical assays. This process involves the removal of electrons from the leuco form, leading to a conjugated system that absorbs light in the visible spectrum.

Various oxidizing agents can facilitate the conversion of this compound. Hydrogen peroxide (H₂O₂) is a common and environmentally friendly oxidant used for this purpose. mdpi.comrsc.orgrsc.org The oxidation process, however, can be complex. For instance, the oxidation of similar leuco dyes by hydrogen peroxide can proceed through an intermediate carbinol form, which then, under acidic conditions, forms the colored dye. google.com

Pyruvate (B1213749) Oxidase Reaction: Pyruvate + Phosphate (B84403) + O₂ → Acetyl phosphate + CO₂ + H₂O₂ nih.gov

Peroxidase Reaction: this compound + H₂O₂ → Bindschedler's green + 2H₂O

The efficiency of this process can be influenced by the presence of cofactors required by pyruvate oxidase, such as flavin adenine (B156593) dinucleotide (FAD), thiamine (B1217682) pyrophosphate (TPP), and a divalent metal ion like Mn²⁺. nih.govnih.gov

Horseradish peroxidase (HRP) is a frequently used enzyme that efficiently catalyzes the oxidation of this compound in the presence of hydrogen peroxide. nih.govrsc.org The catalytic cycle of HRP involves a series of steps. HRP reacts with H₂O₂ to form a high-oxidation-state intermediate known as Compound I. Compound I then oxidizes a substrate molecule (in this case, this compound) in two successive one-electron steps, regenerating the native enzyme. semanticscholar.org

The kinetics of HRP-catalyzed reactions are well-studied and can be influenced by factors such as the concentrations of both the leuco dye and H₂O₂, pH, and temperature. nih.gov Optimizing these parameters is crucial for the quantitative determination of peroxidase activity or the concentration of the analyte producing H₂O₂. nih.gov Detailed kinetic studies help in understanding the enzyme's mechanism and in designing robust analytical assays. mdpi.com

The vibrant Bindschedler's green can be reduced back to its colorless leuco form. This reversibility is a key feature of its chemistry.

Nicotinamide adenine dinucleotide, in its reduced form (NADH), can act as a chemical reducing agent for Bindschedler's green. nih.gov NADH is a biological electron carrier that donates two electrons and a proton (equivalent to a hydride ion, H⁻) in redox reactions. nih.govyoutube.comyoutube.com The reaction involves the transfer of a hydride from NADH to the electron-deficient Bindschedler's green, resulting in the formation of the leuco base and the oxidized form of the coenzyme, NAD⁺. nih.govyoutube.com

This reduction can be a source of interference in coupled enzymatic assays that rely on the formation of Bindschedler's green, as cellular components like NADH can reduce the colored product, leading to an underestimation of the analyte. nih.gov

The rates and equilibrium positions of the redox reactions involving this compound are governed by kinetic and thermodynamic principles. nih.gov Enzymes like peroxidases significantly lower the activation energy for the oxidation of the leuco base, thereby increasing the reaction rate. nih.gov

The kinetics of HRP-catalyzed oxidation of various substrates have been extensively studied. For example, the reaction follows a sequential mechanism where both substrates (the leuco dye and H₂O₂) must bind to the enzyme before any products are released. nih.gov The study of these kinetics provides valuable information for optimizing assay conditions. nih.gov The thermodynamic favorability of a redox reaction determines the direction in which it will proceed spontaneously. nih.gov

Table of Kinetic Parameters for Related Enzymatic Reactions

EnzymeSubstrate(s)Kₘ ValueOptimal pHOptimal TemperatureReference(s)
Pyruvate Oxidase (from Lactobacillus plantarum)Pyruvate0.4 mM5.730°C nih.gov
Pyruvate Oxidase (from Lactobacillus plantarum)Phosphate2.3 mM5.730°C nih.gov
Pyruvate Oxidase (from Lactobacillus plantarum)Arsenate1.2 mM5.730°C nih.gov

Intermediates in Redox Reactions (e.g., Radical Formation)

The oxidation of this compound, formally known as 4,4'-bis(dimethylamino)diphenylamine, proceeds through distinct one-electron transfer steps, leading to the formation of stable radical intermediates. This behavior is analogous to that of its simpler structural relative, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which upon oxidation forms a well-characterized, intensely colored radical cation known as Wurster's Blue.

The initial step in the redox pathway of this compound is a one-electron oxidation to generate a stable radical cation. This intermediate is responsible for the characteristic green color of the oxidized species. The stability of this radical cation can be attributed to the extensive delocalization of the unpaired electron across the two phenyl rings and the nitrogen atoms of the dimethylamino groups. This delocalization is a key feature of Wurster's-type compounds.

Further oxidation can lead to a two-electron oxidation product, a dication, although this species is generally less stable than the radical cation, particularly in aqueous solutions. The formation of these radical intermediates is crucial for the function of this compound as a redox indicator and in other applications where electron transfer is a key step.

Acid-Base Equilibria and Protonation Effects

The reactivity of this compound is significantly influenced by the pH of the medium due to the presence of three nitrogen atoms that can participate in acid-base equilibria. The two dimethylamino groups and the secondary amine bridge are all potential sites for protonation.

Reaction with p-Benzoquinone Derivatives

The reaction between this compound and p-benzoquinone derivatives is a classic example of a redox reaction where the leuco base acts as a reducing agent. The reaction mechanism is believed to involve an initial electron transfer from the electron-rich this compound to the electron-accepting p-benzoquinone. This results in the formation of the Bindschedler's green radical cation and the semiquinone radical anion.

The kinetics and products of such reactions are highly dependent on the substituents present on the p-benzoquinone ring. Electron-withdrawing groups on the benzoquinone will increase its electron affinity, thereby accelerating the rate of the initial electron transfer. Conversely, electron-donating groups on the benzoquinone will slow down the reaction.

Studies on the reaction of various anilines with p-benzoquinone have shown that the reaction rates can be correlated with the electronic properties of the substituents, often following a Hammett relationship. For instance, in the solid-state reaction between p-substituted anilines and p-benzoquinone, the rate of reaction was found to be higher for anilines with higher dissociation constants. epa.gov While specific kinetic data for the reaction of this compound with a series of p-benzoquinone derivatives is not extensively tabulated in the literature, the general trend of reactivity can be inferred from related systems.

Table 1: Reactivity of Aromatic Amines with Benzoquinones

Aromatic AmineBenzoquinone DerivativeReaction TypeObserved Trend
p-Substituted Anilinesp-BenzoquinoneSolid-state reactionRate increases with increasing aniline (B41778) dissociation constant. epa.gov
Anilines2-Bromo-6-methoxy-1,4-benzoquinoneMichael AdditionYields vary with aniline substituent (35-57%). nih.gov
N,N-dimethylanilineso-BenzoquinonesPhotoreductionRate of subsequent decomposition of product depends on steric factors.

Catalytic Reactions Involving this compound

While this compound is well-known as a redox indicator and a reagent in colorimetric assays, its application as a catalyst is less documented in the scientific literature. researchgate.netchemimpex.com However, its inherent ability to act as an electron donor in redox reactions suggests its potential as an electron transfer mediator in certain catalytic cycles.

In the realm of photoredox catalysis, organic dyes with suitable redox potentials can be used to facilitate chemical transformations by absorbing light and initiating electron transfer processes. Although specific examples naming this compound as a photoredox catalyst are scarce, its structural and electronic properties are similar to other organic dyes that have been employed in such applications. The formation of a stable radical cation upon oxidation is a key characteristic that could enable it to participate in photoredox catalytic cycles.

Furthermore, in the synthesis of certain polymers, compounds that can initiate or mediate redox processes are sometimes used. For instance, the related compound 4,4'-bis(alpha,alpha-dimethylbenzyl) diphenylamine (B1679370) is used as an antioxidant in plastics and rubber, a role that involves intercepting radical species. google.com This suggests that this compound could potentially be explored for similar applications or in polymerization reactions that proceed via radical mechanisms.

Spectroscopic and Computational Studies

Advanced Spectroscopic Characterization

Advanced spectroscopic methods are indispensable for a deeper understanding of the behavior of Bindschedler's green leuco base in various chemical environments. Techniques such as UV-Vis and Electron Spin Resonance (ESR) spectroscopy are particularly powerful in this regard.

UV-Vis spectroscopy is a highly effective technique for monitoring the progress of chemical reactions involving this compound. The transformation of the colorless leuco form to the intensely colored Bindschedler's green cation involves significant changes in the electronic structure of the molecule, which are readily observed in the UV-Vis spectrum.

The oxidation of BGLB can be monitored by observing the appearance of a strong absorption band in the visible region, characteristic of the colored product. For instance, in the oxidation of a similar compound, leucoemeraldine base polyaniline (PLM), the formation of the emeraldine (B8112657) base (PEM) is accompanied by the appearance of a new peak at approximately 630 nm. nanoscience.or.kr The presence of clear isosbestic points in the series of spectra taken during the reaction indicates a clean conversion of one species to another. nanoscience.or.kr

The rate of the reaction can be determined by measuring the change in absorbance at a specific wavelength over time. This data can then be used to determine the reaction order and the rate constant. The effect of various factors such as reactant concentration, catalyst concentration, and pH on the reaction rate can be systematically investigated. For example, in the Fenton oxidation of Naphthol Blue Black (NBB) dye, UV-Vis spectroscopy was used to monitor the concentration of the dye and to study the influence of H₂O₂, FeSO₄, and pH on the degradation kinetics. sapub.orgresearchgate.net

Table 1: Illustrative Kinetic Data from a Monitored Oxidation Reaction

Time (s)Absorbance at λmaxConcentration (mol/L)
00.0501.0 x 10⁻⁵
300.2505.0 x 10⁻⁵
600.4008.0 x 10⁻⁵
900.5001.0 x 10⁻⁴
1200.5501.1 x 10⁻⁴
1500.5751.15 x 10⁻⁴
1800.5801.16 x 10⁻⁴

This table provides a hypothetical representation of data that could be obtained from monitoring the oxidation of this compound, showing the increase in absorbance and concentration of the colored product over time.

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the detection and characterization of paramagnetic species, including free radicals. osti.gov The one-electron oxidation of this compound is expected to proceed through a radical cation intermediate. ESR spectroscopy is the primary tool for directly observing and studying such transient species.

While direct ESR studies on the Bindschedler's green radical cation are not widely reported in introductory literature, the principles can be understood from studies on similar aromatic radical cations, such as that of biphenyl (B1667301). rsc.org The ESR spectrum of a radical cation provides information about the distribution of the unpaired electron within the molecule through the analysis of hyperfine coupling constants. These constants arise from the interaction of the electron spin with the magnetic moments of nearby nuclei, such as ¹H and ¹⁴N.

The detection of radical intermediates is often accomplished using the spin-trapping technique, where a short-lived radical reacts with a spin trap to form a more stable radical adduct that can be readily studied by ESR. nih.gov This method is particularly useful for identifying reactive oxygen species (ROS) that may be involved in the oxidation of BGLB. nih.gov

Table 2: Expected ESR Parameters for a Hypothetical Bindschedler's Green Radical Cation

ParameterValueInformation Provided
g-value~2.003Indicates the presence of an organic free radical.
aN (N-H)~0.7-0.9 mTHyperfine coupling to the central nitrogen nucleus.
aN (N(CH₃)₂)~0.5-0.7 mTHyperfine coupling to the dimethylamino nitrogen nuclei.
aH (aromatic)VariableHyperfine coupling to the protons on the aromatic rings, indicating spin density distribution.

This table presents hypothetical ESR parameters for the Bindschedler's green radical cation, illustrating the type of information that can be obtained from such an experiment.

Computational Chemistry Approaches

Computational chemistry provides a powerful complement to experimental studies by offering a molecular-level understanding of the structure, properties, and reactivity of this compound.

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be employed to investigate the electronic structure and properties of this compound and its oxidized forms. These calculations can predict molecular geometries, vibrational frequencies, and electronic transition energies, which can be compared with experimental data from IR and UV-Vis spectroscopy.

For example, calculations could be used to determine the dihedral angle between the two phenyl rings in the leuco base and how this changes upon oxidation to the planar radical cation and dication. Similar calculations on the biphenyl radical cation and anion have shown that these species are essentially planar. rsc.org Furthermore, quantum mechanical methods can be used to calculate the spin density distribution in the radical cation, which can then be correlated with experimentally determined ESR hyperfine coupling constants.

Molecular modeling techniques, such as molecular dynamics (MD) simulations, can be used to study the dynamic behavior of this compound and its interactions with its environment. rsc.org For instance, an MD simulation could be used to investigate the conformational flexibility of the leuco base in solution and to understand how solvent molecules arrange themselves around it.

These simulations can also be used to model the interaction of BGLB with other molecules, such as oxidizing agents or biological macromolecules. By understanding the preferred binding modes and interaction energies, it is possible to gain insights into the mechanisms of its reactions and its potential applications as a probe or sensor.

Advanced Applications in Chemical and Biological Systems

Analytical Chemistry Reagents and Method Development

Bindschedler's green leuco base serves as a crucial reagent in the development of numerous analytical methods, owing to its distinct colorimetric properties. chemimpex.com It is particularly useful in creating assays for a variety of analytes and in the formulation of pH-sensitive indicators. chemimpex.com

Colorimetric Assays for Specific Analytes

The oxidation of this compound to the intensely colored Bindschedler's green dye forms the basis of many colorimetric assays. This reaction allows for the sensitive detection and quantification of a range of substances.

Phosphorus, Vanadium, Hydrogen Peroxide, and Iron:

Vanadium: A sensitive and straightforward method for determining trace amounts of vanadium involves the catalytic oxidation of this compound (BGL) by potassium bromate. osti.gov In this flow injection analysis method, the presence of vanadium(IV) catalyzes the oxidation of BGL to Bindschedler's Green (BG), which exhibits a maximum absorbance at 725 nm. osti.gov A linear relationship exists between the absorbance and the concentration of vanadium(IV) in the range of 0–80 ppb. osti.gov

Hydrogen Peroxide: this compound is employed as a color reagent for the determination of hydrogen peroxide in a flow injection analysis (FIA) system. capes.gov.br In the presence of Fe(II) as a catalyst in a weakly acidic solution, hydrogen peroxide oxidizes the leuco base to the green Bindschedler's green cation, which has an absorption maximum at 725 nm. capes.gov.br This method demonstrates a linear calibration curve for hydrogen peroxide in the range of 0-1 ppm. capes.gov.br

Iron: While direct assays for iron using this compound are less commonly detailed, the principle of its oxidation can be applied. The presence of iron, particularly Fe(II), can catalyze the oxidation of the leuco base in the presence of an oxidizing agent like hydrogen peroxide. capes.gov.brnih.gov This catalytic activity forms the basis for the indirect detection of iron.

Table 1: Colorimetric Assays using this compound

AnalyteMethodCatalyst/OxidantDetection Wavelength (nm)Linear Range
Vanadium(IV)Flow Injection AnalysisPotassium Bromate7250–80 ppb
Hydrogen PeroxideFlow Injection AnalysisFe(II)7250–1 ppm

pH-Sensitive Dyes and Indicators

The reversible oxidation-reduction of this compound is influenced by pH, making it a suitable candidate for pH-sensitive dyes and indicators. chemimpex.com The equilibrium between the colorless leuco form and the colored oxidized form can shift with changes in hydrogen ion concentration, leading to a visible color change. This property is valuable for visual pH determination in various chemical and biological systems. chemimpex.com

Catalytic Detection Systems in Flow Analysis

Flow injection analysis (FIA) provides a rapid and automated platform for chemical analysis. This compound is a key component in catalytic detection systems within FIA. osti.gov Its reaction can be catalyzed by specific ions, allowing for their sensitive and selective determination. osti.gov

For instance, in the determination of vanadium, a sample containing trace amounts of the metal is injected into a carrier stream containing this compound and an oxidizing agent. osti.gov The vanadium catalyzes the oxidation of the leuco base, and the resulting color intensity, measured by a spectrophotometer, is proportional to the vanadium concentration. osti.gov This method allows for a high sample throughput, with as many as 60 samples per hour being analyzed. osti.gov

High-Throughput Screening in Enzyme Assays

High-throughput screening (HTS) is a critical tool in drug discovery and enzyme research, enabling the rapid testing of large numbers of compounds. nih.govexlibrisgroup.com Colorimetric assays based on reagents like this compound can be adapted for HTS platforms.

While direct examples of this compound in large-scale HTS for enzyme inhibitors are not extensively documented in the provided results, the principles of its colorimetric reactions are well-suited for such applications. The generation of a colored product upon enzymatic activity (e.g., by an oxidase producing hydrogen peroxide, which then oxidizes the leuco base) can be readily measured in a microplate format, allowing for the efficient screening of potential enzyme modulators. nih.gov

Biomedical Research and Bioanalytical Applications

The utility of this compound extends into the realm of biomedical research, where its chemical properties are harnessed for studying biological molecules and processes. ontosight.ai

Interaction with Biological Molecules

This compound's ability to participate in oxidation-reduction reactions makes it a subject of interest in studies involving biological molecules. ontosight.ai Its interaction with these molecules can be used in various bioanalytical applications. For example, a cytotoxicity assay has been developed utilizing this compound. nih.gov This suggests that the compound's reactivity can be correlated with cellular health and survival, providing a method to assess the toxicity of other substances. nih.gov The study of its interactions with specific biomolecules can provide insights into metabolic processes and cellular responses. ontosight.ai

Role in Drug Development and Toxicity Assessments

The ability of this compound to undergo a distinct color change upon oxidation makes it a valuable indicator in cytotoxicity assays. These assays are crucial in the early stages of drug development to screen for potential toxic effects of new chemical entities.

A notable application of this compound is in colorimetric methods for determining cell viability and toxicity. In a comparative study, a cytotoxicity assay utilizing this compound was developed. chemimpex.com While the detailed findings of this specific study are not widely available, the principle of such assays generally involves the reduction of a chromogenic reagent by viable cells, leading to a measurable color change. The intensity of the color produced is proportional to the number of living cells, allowing for the quantification of a substance's cytotoxic effect. The involvement of this compound in such tests highlights its utility in toxicological screening. chemimpex.com

The core of these toxicity tests lies in the measurement of cellular metabolic activity. Viable cells maintain a reduced intracellular environment, and the introduction of a redox indicator like this compound can lead to its conversion to the colored Bindschedler's green in the presence of cellular oxidants or specific enzymes. Conversely, a decrease in color formation would indicate cellular damage and reduced metabolic activity, thus signaling toxicity.

Table 1: Key Mentions in Cytotoxicity Assessment

Mentioned TermRelevance to this compoundSource
Cell Line / drug effectsThe compound is used in assays to study the effects of drugs on cell lines. chemimpex.com
Cell Survival / drug effectsIts colorimetric properties help in assessing cell survival after drug exposure. chemimpex.com
Colorimetry / methodsIt is a key reagent in colorimetric methods for toxicity testing. chemimpex.com
Toxicity TestsThe compound is explicitly used in toxicity tests. chemimpex.com

Denotes a major subject heading in the original source.

Materials Science and Novel Formulations

The unique chemical properties of this compound extend its utility to the field of materials science, particularly in the development of responsive materials.

Specialized Inks and Coatings

This compound is employed in the formulation of specialized inks and coatings where its color-changing ability is harnessed for innovative applications. chemimpex.com These materials can be designed to respond to specific stimuli, such as changes in pH, temperature, or the presence of an oxidizing agent. The transformation from its colorless leuco form to the intensely colored Bindschedler's green serves as a visual indicator of the stimulus.

While specific proprietary formulations are not publicly detailed, the principle involves incorporating the leuco base into a polymer matrix or a solvent-based ink system. When the ink or coating is exposed to the target stimulus, the ensuing chemical reaction triggers the color change. This has potential applications in creating smart packaging that can indicate spoilage or tampering, and in security printing to prevent counterfeiting.

Environmental Monitoring and Quality Control Applications

The distinct and visually apparent color change of this compound upon oxidation makes it a valuable tool for environmental monitoring and quality control. chemimpex.com Its application in these fields is centered around the detection of oxidizing agents and other analytes that can trigger its colorimetric response.

In the context of quality control, this compound can be used in analytical methods to ensure the quality of various products. nih.gov For instance, it can be utilized in the development of analytical methods and for method validation in quality control applications. nih.gov This includes its use as a reagent in analytical techniques that rely on colorimetric detection to quantify specific substances. chemimpex.com

For environmental monitoring, sensors based on this compound can be developed to detect pollutants in water or air. The presence of certain contaminants can oxidize the leuco base, resulting in a color change that provides a clear visual signal of contamination. This makes it particularly useful for rapid, on-site testing where sophisticated instrumentation may not be available.

Challenges and Opportunities in Bindschedler S Green Leuco Base Research

Stability and Environmental Considerations in Research

A primary challenge in the application of Bindschedler's green leuco base is its inherent sensitivity to environmental factors. As a redox-active compound, its stability is a critical parameter for its use as a reliable analytical reagent.

Stability: The compound is known to be sensitive to both light and air. Exposure to oxidants can prematurely convert the leuco base to its colored form, leading to potential inaccuracies in analytical assays that depend on a controlled oxidation reaction. Research efforts focus on optimizing storage conditions, such as storing the compound under an inert atmosphere and in darkness, to prolong its shelf life and ensure the reproducibility of experimental results. Its reliability in colorimetric assays is highly dependent on this stability. chemimpex.com

Environmental Considerations: The widespread use of synthetic dyes and their precursors necessitates a thorough understanding of their environmental fate. nih.gov While this compound is valued for its role in environmental monitoring through colorimetric tests, its own environmental impact is an area requiring deeper investigation. chemimpex.com Synthetic dyes, as a class, can be persistent in the environment, and their degradation products may sometimes be more toxic than the parent compounds. researchgate.net Research is needed to characterize the biodegradability of this compound and its oxidized form, identify potential degradation pathways, and assess the ecotoxicity of any resulting byproducts. Such studies are crucial to ensure that its application in monitoring and other fields does not contribute to environmental contamination.

PropertyObservation/ConsiderationImplication for Research
Chemical Stability Sensitive to oxidation by air and light.Development of stabilized formulations; optimization of storage and handling protocols.
Environmental Fate Data on persistence, mobility, and bioaccumulation is limited.Studies on biodegradation pathways and rates in soil and aquatic environments are needed.
Degradation Products Potential for formation of aromatic amine derivatives.Toxicological assessment of potential degradation byproducts to evaluate environmental risk.
Ecotoxicity Lack of specific toxicological data for aquatic and terrestrial organisms.Standardized ecotoxicity testing to determine potential harm to ecosystems.

Development of Novel Derivatized Probes and Reagents

A significant opportunity lies in the chemical modification of the this compound structure to create a new generation of probes and reagents with enhanced capabilities. The parent molecule's core structure, featuring two aniline (B41778) rings linked by a secondary amine, provides multiple sites for functionalization.

The development of derivatized probes could lead to reagents with tailored properties, such as:

Enhanced Selectivity: By introducing specific functional groups, derivatives could be designed to react selectively with particular analytes, expanding their utility beyond general redox indication.

Improved Sensitivity: Modifications that amplify the color change or introduce other signaling mechanisms, such as fluorescence, could lower detection limits.

Tunable Redox Potential: Altering the electronic properties of the molecule through derivatization could adjust its redox potential, making it suitable for a wider range of chemical and biochemical systems.

Increased Water Solubility: Attaching hydrophilic moieties could improve solubility in aqueous media, which is advantageous for biological applications.

Research in this area involves synthetic organic chemistry to create these new molecules, followed by detailed characterization of their physicochemical and analytical properties.

Integration with Emerging Analytical Techniques

While traditionally used in straightforward colorimetric and titrimetric assays, there is considerable potential to integrate this compound and its derivatives with modern, high-performance analytical techniques. Its fundamental redox properties make it a candidate for a transducer in various sensing schemes.

Opportunities for integration include:

Electrochemical Sensors: The reversible oxidation-reduction of the leuco base can be exploited in electrochemical sensing. Immobilizing the compound on an electrode surface could create a sensor where the electron transfer process is modulated by the presence of a target analyte, generating a measurable electrical signal.

Hyphenated Techniques: In techniques like High-Performance Liquid Chromatography (HPLC), the leuco base or its derivatives could be used as post-column derivatization reagents to enable the detection of otherwise non-responsive analytes. nih.gov

Flow Injection Analysis (FIA): The rapid color-forming reaction makes it suitable for automated FIA systems, allowing for high-throughput analysis of samples in industrial or environmental settings.

Potential for New Bio-sensing and Diagnostic Platforms

The development of novel bio-sensing and diagnostic tools is a major frontier in analytical chemistry. The conversion of this compound to its colored form can be linked to biologically relevant reactions, opening pathways for new diagnostic assays.

A key strategy involves coupling the redox chemistry of the leuco base to enzyme-catalyzed reactions. Many oxidoreductase enzymes produce hydrogen peroxide (H₂O₂) as a byproduct. In the presence of a catalyst like horseradish peroxidase (HRP), this H₂O₂ can oxidize the leuco base, resulting in a color change that is proportional to the activity of the primary enzyme.

This principle could be applied to create assays for a wide range of biological targets:

Metabolite Sensing: Assays for metabolites like glucose or cholesterol could be designed using enzymes such as glucose oxidase or cholesterol oxidase, respectively.

Immunoassays: By labeling antibodies or antigens with an H₂O₂-producing enzyme (e.g., HRP), the leuco base can serve as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISAs).

Nucleic Acid Detection: Enzyme-amplified detection schemes for specific DNA or RNA sequences could also incorporate the leuco base as a final signaling component.

The successful development of such platforms depends on optimizing reaction conditions, ensuring the stability of the reagents in biological matrices, and achieving the sensitivity and specificity required for clinical or research applications.

Potential PlatformEnabling PrincipleTarget Analytes
Enzymatic Biosensors Coupling with oxidoreductase enzymes via H₂O₂ production.Glucose, Cholesterol, Uric Acid, Lactate
Immunoassays (ELISA) Use as a chromogenic substrate for HRP-labeled antibodies/antigens.Proteins, Hormones, Pathogen Antigens
Nucleic Acid Probes Enzyme-amplified signal generation in hybridization assays.DNA, RNA sequences

Q & A

Q. What are the established protocols for synthesizing and characterizing Bindschedler's green leuco base in laboratory settings?

To synthesize this compound, standard methods involve the reduction of its oxidized form (e.g., malachite green) under controlled acidic conditions. Characterization typically includes high-performance liquid chromatography (HPLC) to confirm purity (>98% as per ) and nuclear magnetic resonance (NMR) for structural validation. Researchers should adhere to guidelines for reporting experimental details, such as solvent systems, reaction temperatures, and purification steps, to ensure reproducibility .

Q. How is this compound utilized in cytotoxicity assays, and what methodological considerations are critical for accurate results?

this compound is a redox-sensitive dye used to quantify cell viability via spectrophotometry. In cytotoxicity assays, cells are incubated with the compound, and its oxidation (to malachite green) is measured at 620 nm. Key considerations include:

  • Cell density optimization to avoid signal saturation.
  • Timing of measurements to capture linear-phase oxidation (e.g., Yamashoji’s protocol recommends 30–60 min incubations) .
  • Validation against alternative assays (e.g., MTT) to resolve discrepancies caused by interference from reducing agents .

Advanced Research Questions

Q. How can researchers resolve conflicting data on this compound’s specificity in differentiating apoptotic vs. necrotic cell death?

Conflicting results often arise from variations in assay conditions. For example:

  • pH sensitivity : The compound’s redox potential shifts in non-standardized buffers, altering specificity .
  • Cross-reactivity : Secondary metabolites in certain cell lines (e.g., hepatocytes) may reduce the leuco base independently of apoptosis.
    To address this, researchers should:
  • Perform parallel assays with Annexin V/propidium iodide staining.
  • Include knockout controls (e.g., caspase-inhibited cells) to isolate apoptotic signals .

Q. What advanced techniques enhance the sensitivity of this compound in trace-level catalytic reaction monitoring?

Integrating the compound into flow injection analysis (FIA) systems improves detection limits for catalytic reactions. For example, in vanadium-catalyzed oxidation studies:

  • On-line preconcentration using anion-exchange microcolumns increases signal-to-noise ratios .
  • Coupling with inductively coupled plasma mass spectrometry (ICP-MS) enables simultaneous quantification of catalytic metal ions and reaction products . Key parameters to optimize include flow rate (0.5–2.0 mL/min) and injection volume (50–200 µL) .

Q. How can researchers validate the reproducibility of this compound-based assays across heterogeneous experimental setups?

Reproducibility requires rigorous documentation of:

  • Batch-to-batch variability : HPLC-certified purity data (e.g., >98.0% in ) must be reported.
  • Instrument calibration : Spectrophotometer wavelength accuracy (±1 nm) and pathlength consistency should be verified .
  • Data normalization : Use internal standards (e.g., bis(4-nitrophenyl)amine) to correct for matrix effects in complex biological samples .

Methodological Guidelines

  • Experimental Design : Follow ’s framework for detailing synthesis, characterization, and assay protocols.
  • Data Contradiction Analysis : Compare results across cell lines, assay conditions, and orthogonal methods (e.g., flow cytometry) .
  • Reporting Standards : Adhere to journal-specific requirements for supporting information, including raw spectral data and statistical validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.